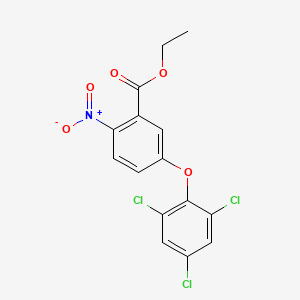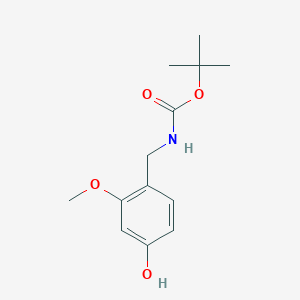![molecular formula C11H15N3O5 B8539174 methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate](/img/structure/B8539174.png)
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate is a complex organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, along with a methoxy group (-OCH3) and an amino group (-NH2) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate typically involves multiple steps. One common synthetic route starts with the nitration of 2-methoxypyridine to form 6-methoxy-3-nitropyridine. This intermediate is then subjected to amination to introduce the amino group at the 2-position of the pyridine ring. The final step involves esterification with methyl-2-methylpropanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (R-NH2) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Scientific Research Applications
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The amino group may interact with biological macromolecules, such as proteins and nucleic acids, affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methoxy-3-nitropyridine
- 6-Methoxy-3-nitropyridin-2-amine
- 2-Amino-3-nitro-6-methoxypyridine
Uniqueness
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate is unique due to the presence of both a nitro group and an ester group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ester group enhances its solubility and reactivity, while the nitro group contributes to its potential biological activity.
Properties
Molecular Formula |
C11H15N3O5 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C11H15N3O5/c1-7(11(15)19-3)6-12-10-8(14(16)17)4-5-9(13-10)18-2/h4-5,7H,6H2,1-3H3,(H,12,13) |
InChI Key |
KIQTXAFYXGIBER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=CC(=N1)OC)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-acetyl-2-[(methylsulfonyl)amino]benzoate](/img/structure/B8539092.png)







![N-[N'-(2,2,2-Trifluoroethyl)carbamimidoyl]thiourea](/img/structure/B8539150.png)

![2-[(3-Nitro-2-pyridinyl)amino]acetamide](/img/structure/B8539161.png)



